Crystal Violet
Overview
Description
Crystal Violet, also known as Gentian Violet or Methyl Violet 10B, is a triarylmethane dye . It is used as a histological stain and in Gram’s method of classifying bacteria . Crystal Violet has antibacterial, antifungal, and anthelmintic properties and was formerly important as a topical antiseptic .
Synthesis Analysis
The original procedure for the synthesis of Crystal Violet was developed by the German chemists Kern and Caro. It involved the reaction of dimethylaniline with phosgene to give 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate .
Molecular Structure Analysis
Crystal Violet belongs to a class of intensely colored organic compounds called triphenylmethane dyes. The structure and color of Crystal Violet depend on pH, making it a valuable acid-base indicator as well as an excellent dye .
Chemical Reactions Analysis
The reaction between Crystal Violet (CV) and sodium hydroxide (NaOH) has been studied extensively. The reaction orders of CV and NaOH were determined to be 1 and 1.08 by the pseudo rate method, respectively . The overall reaction order was determined to be 1.9 by the half-life method .
Physical And Chemical Properties Analysis
Crystal Violet has a molar mass of 407.99 g/mol and a melting point of 205°C (401°F; 478K). It is soluble in water at a concentration of 4 g/L at 25 °C .
Scientific Research Applications
Genetic Toxicity Studies Crystal Violet has been explored for its genetic toxicity, particularly in the context of light-enhanced effects. A study by Levin, Lovely, and Klekowski (1982) found that Crystal Violet exhibited genetic toxicity in specific assays and that this effect was influenced by light and liver detoxification systems. The study highlights the compound's potential use in genetic research and toxicity studies (Levin, Lovely, & Klekowski, 1982).
Environmental Management and Adsorption In environmental management, Crystal Violet's adsorption properties have been studied. Sarma, Sen Gupta, and Bhattacharyya (2016) investigated the removal of Crystal Violet from aqueous solutions using montmorillonite, a clay mineral. This research is crucial for environmental remediation efforts, especially concerning water pollution from industrial dyes (Sarma, Sen Gupta, & Bhattacharyya, 2016).
Biodegradation and Environmental Safety The biodegradation of Crystal Violet in the context of environmental safety has been a significant area of research. Roy et al. (2018) focused on bioremediation using bacteria to degrade Crystal Violet from industrial effluents, emphasizing the dye's toxic nature and the need for effective treatment methods (Roy et al., 2018).
Innovative Applications in Nanotechnology Research by Ganea et al. (2021) delved into the use of magnetic nanostructures for the effective removal of Crystal Violet from aqueous solutions. This study illustrates the innovative applications of Crystal Violet in nanotechnology, particularly in developing new materials for wastewater treatment (Ganea et al., 2021).
Use in Solar Cell Manufacturing Badran and Badran (2013) explored the use of Crystal Violet in the manufacture of solar cells. This research shows the potential of Crystal Violet in renewable energy technologies, specifically in enhancing the efficiency of solar cells (Badran & Badran, 2013).
Silanol Group Detection Dong, Pappu, and Xu (1998) used Crystal Violet as a molecular probe to detect silanol groups on silica surfaces, demonstrating the compound's application in surface chemistry and materials science (Dong, Pappu, & Xu, 1998).
Photonic Crystal Sensor Development Sayed et al. (2023) investigated the use of Crystal Violet in developing a photonic crystal sensor for gamma-ray radiation detection, highlighting its application in safety and detection technologies (Sayed et al., 2023).
Microvascular Effects in Medical Studies The effects of Crystal Violet on the microcirculatory system were studied by Eriksson and Mobacken (1977), indicating the compound's relevance in medical research, particularly concerning tissue toxicity and cytotoxic effects (Eriksson & Mobacken, 1977).
Safety And Hazards
properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N3.Cl, C25H30ClN3 | |
Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20477 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020653 | |
Record name | Gentian Violet | |
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Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO] | |
Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Gentian violet | |
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Solubility |
less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C | |
Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Gentian Violet | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
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Impurities |
Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3. | |
Record name | Gentian Violet | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Gentian Violet | |
Color/Form |
Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals | |
CAS RN |
548-62-9 | |
Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Crystal violet | |
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Record name | Methylrosanilinium chloride [INN] | |
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Record name | gentian violet | |
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Record name | Crystal violet | |
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Record name | Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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Record name | Gentian Violet | |
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Record name | [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
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Record name | GENTIAN VIOLET | |
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Record name | Gentian Violet | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
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Melting Point |
419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes) | |
Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Gentian Violet | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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